[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine
説明
特性
IUPAC Name |
N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-benzylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-15(2)20(13-16-7-4-3-5-8-16)14-17-9-6-11-19(17)12-10-18/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQBTMYCCOEVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CCN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149569 | |
| Record name | 1-Pyrrolidineethanamine, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353947-88-2 | |
| Record name | 1-Pyrrolidineethanamine, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353947-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineethanamine, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, an amine group, and a benzyl moiety. This compound is particularly notable for its potential applications in neuropharmacology, where it may influence neurotransmitter systems, particularly serotonin and dopamine pathways.
Structural Characteristics
The compound's structure can be analyzed through the following table:
| Structural Feature | Description | Potential Biological Activity |
|---|---|---|
| Pyrrolidine Ring | A five-membered nitrogen-containing ring | Neurotransmitter modulation |
| Benzyl Group | An aromatic ring with a primary amine | Antidepressant properties |
| Isopropyl Group | An aliphatic amine component | Industrial applications |
These structural components suggest that the compound may interact with various biological targets, influencing multiple biochemical pathways.
1. Neuropharmacological Effects
Preliminary studies indicate that compounds with similar structures exhibit significant neuropharmacological activities:
- Antidepressant Effects : Analogous structures have been linked to mood regulation through serotonin reuptake inhibition.
- Anxiolytic Properties : Potential to reduce anxiety by modulating neurotransmitter levels, particularly GABA and serotonin.
- Neuroprotective Effects : Some derivatives show promise in protecting neuronal cells from oxidative stress and apoptosis.
The mechanisms through which [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine exerts its effects may involve:
- Receptor Modulation : Interaction with serotonin and dopamine receptors could enhance mood and reduce anxiety.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in neurotransmitter degradation, thus prolonging their action in synaptic clefts.
Case Studies
Several studies have explored the biological activity of similar compounds. For instance:
- A study on pyrrolidine derivatives revealed their potential as dual inhibitors for acetylcholinesterase and monoamine oxidase B, which are crucial in treating neurodegenerative diseases like Alzheimer's .
- Another investigation highlighted the antidepressant-like effects of piperidine derivatives, suggesting that modifications similar to those found in [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine could yield compounds with enhanced therapeutic profiles .
Research Findings
Recent research has focused on the synthesis and evaluation of biological activities of related compounds. Notable findings include:
- Synthesis Techniques : Various synthetic methods have been developed to produce this compound efficiently while maintaining high purity levels .
- Biological Assays : In vitro studies have shown promising results regarding its binding affinity to neurotransmitter receptors, indicating potential for therapeutic applications .
- Comparative Studies : The unique combination of functional groups in this compound distinguishes it from other similar molecules, suggesting distinct pharmacological properties that warrant further exploration .
科学的研究の応用
Structural Characteristics
The compound's structure can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Pyrrolidine Ring | A five-membered ring containing one nitrogen atom, contributing to the compound's biological activity. |
| Amine Group | Influences the compound's interaction with neurotransmitter systems. |
| Benzyl Moiety | Enhances lipophilicity, potentially improving membrane permeability. |
Neuropharmacology
Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest several potential applications:
- Antidepressant Effects : Similar compounds have been linked to mood regulation, indicating that this compound may also exhibit antidepressant properties.
- Anxiolytic Properties : The compound may reduce anxiety by modulating neurotransmitter levels.
- Neuroprotective Effects : Certain derivatives show promise in protecting neuronal cells from damage.
Pharmaceutical Development
The compound is being investigated as a candidate for drug formulation targeting neurological disorders. Its ability to influence neurotransmitter systems positions it as a potential treatment for conditions such as depression and anxiety.
Research Tool
In laboratory settings, this compound can serve as a valuable research tool for studying receptor interactions and signaling pathways in cellular models. It can be used to investigate enzyme activity or neurotransmitter dynamics in biochemical assays.
類似化合物との比較
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine
- CAS : 1354007-41-2
- Molecular Formula : C₁₉H₃₃N₃
- Key Differences: Replaces the 5-membered pyrrolidine ring with a 6-membered piperidine ring, reducing ring strain and altering spatial flexibility.
- Availability : Actively supplied by HANGZHOU JHECHEM CO LTD, indicating better commercial viability compared to the discontinued pyrrolidine analog .
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-benzyl-isopropyl-amine
- CAS : 627524-68-9
- Molecular Formula : C₁₈H₃₁N₃
- Key Differences :
- Substitution at the piperidin-4-ylmethyl position, creating a distinct spatial arrangement.
- Shares the same molecular formula as the target compound but differs in ring size and substitution geometry.
Analogs with Modified Substituents
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide
- CAS: Not provided
- Molecular Formula: Not explicitly stated
- Key Differences :
- Replaces the benzyl-isopropyl-amine group with an N-isopropyl-acetamide moiety.
- Introduces a chloro-acetyl group, enhancing electrophilicity for nucleophilic substitution reactions.
- Status : Discontinued by CymitQuimica, similar to the target compound .
Comparative Data Table
Key Findings and Implications
Ring Size Impact : Piperidine analogs exhibit enhanced conformational flexibility compared to pyrrolidine derivatives, which may improve binding to larger biological targets .
Substitution Geometry: Substitution at the 4-position of piperidine (vs.
Commercial Trends : The discontinuation of pyrrolidine-based compounds by CymitQuimica suggests a shift toward piperidine derivatives in industrial applications, possibly due to synthetic accessibility or regulatory factors .
Q & A
Basic Research Questions
Q. What synthetic routes are available for synthesizing [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step alkylation and amination reactions. A typical approach involves starting with a pyrrolidine precursor, followed by sequential introduction of benzyl and isopropyl groups. For example, (R)-1-benzylpyrrolidin-3-amine derivatives are dissolved in dichloromethane (DCM), reacted with isopropylamine, and monitored via thin-layer chromatography (TLC) for completion . Key parameters include temperature control (room temperature vs. reflux), solvent polarity, and catalyst selection (e.g., triethylamine for deprotonation). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the pyrrolidine ring, benzyl group, and isopropylamine moiety. For stereochemical analysis, circular dichroism (CD) or chiral chromatography can resolve enantiomers. Mass spectrometry (MS) confirms molecular weight (e.g., expected m/z ~289.5 g/mol for C₁₈H₃₁N₃), while infrared (IR) spectroscopy identifies functional groups like NH₂ stretches .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Methodological Answer : Initial screening should include receptor-binding assays (e.g., neurotransmitter receptors like dopamine or serotonin due to structural analogs ), enzyme inhibition studies (e.g., monoamine oxidases), and cytotoxicity tests (e.g., MTT assay on cell lines). Dose-response curves (0.1–100 µM) and positive controls (e.g., known receptor agonists/antagonists) are critical for validating results .
Advanced Research Questions
Q. How can QSAR models be developed to predict the biological activity of this compound and its derivatives?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models require calculated descriptors (e.g., logP for lipophilicity, molar refractivity (SMR), and electronic parameters like HOMO/LUMO energies). Using software like MOE or Schrodinger, regression analysis correlates these descriptors with experimental activity data (e.g., IC₅₀ values). Validation involves leave-one-out cross-validation and external test sets . For example, demonstrated that logP and steric terms significantly influence antibacterial activity in pyridin-2-amine derivatives, a framework adaptable to this compound .
Q. What computational strategies can prioritize reaction pathways for synthesizing novel derivatives with enhanced activity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning (ML) models predict feasible reaction pathways. The ICReDD approach combines reaction path searches with experimental feedback loops to optimize conditions (e.g., solvent selection, catalysts) . For instance, docking studies can guide functional group modifications to improve target binding affinity .
Q. How should researchers resolve contradictions in biological activity data across different experimental systems?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell type) or compound stability. A systematic approach includes:
- Replicating experiments under standardized protocols.
- Validating compound purity via HPLC before assays.
- Investigating off-target effects using proteome-wide screens (e.g., affinity chromatography).
- Cross-referencing with structural analogs (e.g., ’s neurotransmitter receptor interactions) .
Q. What strategies mitigate chirality-related challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Jacobsen catalysts for amine derivatives) or enzymatic resolution ensures enantiomeric control. Continuous-flow reactors improve reproducibility, while in-line PAT (process analytical technology) monitors chiral intermediates in real time . highlights the importance of chiral centers in pyrrolidine derivatives for biological activity, necessitating stringent stereochemical validation .
Methodological Resources
- Synthesis Optimization : Iterative condition screening (e.g., Design of Experiments) and TLC/HPLC monitoring .
- Computational Tools : MOE for QSAR, Gaussian for DFT, and AutoDock for molecular docking .
- Data Validation : Cross-laboratory replication and reference to CRDC guidelines for chemical engineering best practices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
